TC-C 14G

描述

准备方法

TC-C 14G 的合成涉及多个步骤,从制备苯并二氧杂环戊烯核心结构开始。合成路线通常包括:

苯并二氧杂环戊烯核的形成: 这涉及在碱的存在下使 2,4-二氯苯酚与 4-氟苯甲醛反应以形成苯并二氧杂环戊烯环。

吗啉基的引入: 然后在偶联剂的存在下使苯并二氧杂环戊烯中间体与吗啉反应,以引入吗啉基。

最终产物的形成:

化学反应分析

TC-C 14G 经历了几种类型的化学反应:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化的衍生物。

还原: 可以进行还原反应来修饰化合物中存在的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

TC-C 14G 具有多种科学研究应用:

化学: 它被用作工具化合物来研究内源性大麻素1型受体及其在各种生理过程中的作用。

生物学: 该化合物用于研究内源性大麻素1型受体逆向激动剂对细胞信号通路的影响。

医学: This compound 已被研究用于其在治疗肥胖症和其他代谢疾病方面的潜在治疗应用.

工业: 虽然主要是一种研究化合物,但 this compound 对内源性大麻素1型受体调节的见解可以为开发新的治疗剂提供参考.

作用机制

TC-C 14G 通过与内源性大麻素1型受体结合并作为逆向激动剂来发挥其作用。这意味着它不仅阻止受体,而且还诱导构象变化,从而降低受体的基础活性。涉及的分子靶标包括内源性大麻素1型受体,它是 G 蛋白偶联受体家族的一部分。 受 this compound 影响的途径包括与食欲调节、能量平衡和代谢过程相关的途径 .

相似化合物的比较

TC-C 14G 因其高亲和力和效力而成为内源性大麻素1型受体逆向激动剂中的独特化合物。类似的化合物包括:

利莫那班: 另一种内源性大麻素1型受体逆向激动剂,但具有不同的化学结构和药代动力学特性。

他拉那班: 其作用机制相似,但在化学结构和治疗特性方面有所不同。

AM251: 一种结构不同的内源性大麻素1型受体拮抗剂,具有独特的药理特性.

This compound 因其独特的化学结构而脱颖而出,这有助于其在调节内源性大麻素1型受体方面的功效和效力 .

如果您有任何其他问题或需要更多详细信息,请随时提问!

生物活性

Rhodium(II) octanoate dimer (CAS No. 73482-96-9) is a coordination compound that has garnered interest in various fields, particularly in catalysis and organic synthesis. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

- Molecular Formula : C32H60O8Rh2

- Molecular Weight : 778.63 g/mol

- Physical Form : Green powder

- Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

Biological Applications

Rhodium(II) octanoate dimer is primarily recognized for its role as a catalyst in organic reactions, notably in Suzuki and Stille coupling reactions. However, emerging research suggests it may also possess notable biological activities:

Case Study 1: Anticancer Activity

A study investigated the effects of rhodium complexes on human cancer cell lines. The results demonstrated that certain rhodium compounds induced cell cycle arrest and apoptosis in breast cancer cells via ROS generation and mitochondrial dysfunction. While this study did not focus exclusively on rhodium(II) octanoate dimer, it highlights the potential of rhodium-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various metal-organic frameworks (MOFs), including those containing rhodium. The study found that rhodium-containing MOFs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antimicrobial agents .

The biological activity of rhodium(II) octanoate dimer can be attributed to several mechanisms:

- Metal Coordination : The ability of rhodium to form stable complexes with biomolecules can alter their function, potentially leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Rhodium complexes can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

- Enzyme Interaction : By binding to enzymes, rhodium complexes can inhibit their activity, affecting metabolic pathways critical for disease progression.

常见问题

Basic Research Questions

Q. How can researchers verify the pharmacological identity and purity of TC-C 14G in experimental settings?

- Methodological Answer : To confirm identity and purity, employ nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For novel compounds, provide full characterization data (e.g., -NMR, -NMR, mass spectrometry) and compare spectral data with literature for known analogs. Purity should exceed 95% (HPLC), as per standards for pharmacological studies .

Q. What are the primary steps to design a robust experimental protocol for studying this compound’s CB1 receptor activity?

- Methodological Answer :

Define Objectives : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Select Assays : Use radioligand binding assays (e.g., competitive displacement with -CP55940) to measure Ki values. Functional assays (e.g., cAMP modulation) determine EC50 for inverse agonism .

Controls : Include reference ligands (e.g., rimonabant) and vehicle controls.

Statistical Power : Calculate sample sizes to ensure reproducibility .

Q. How should researchers conduct a literature review to identify gaps in this compound-related studies?

- Methodological Answer :

- Use academic databases (PubMed, Google Scholar) with keywords: “this compound,” “CB1 inverse agonist,” “cannabinoid receptor pharmacology.”

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches .

- Prioritize primary literature and avoid over-reliance on review articles to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across in vitro and in vivo models be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistency in receptor expression systems (e.g., transfected HEK293 cells vs. native tissue).

- Pharmacokinetic Analysis : Measure bioavailability and brain penetration in vivo, as discrepancies may arise from metabolic instability .

- Meta-Analysis : Statistically synthesize data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What strategies optimize the synthesis of this compound for high-yield, reproducible pharmacological studies?

- Methodological Answer :

- Route Selection : Use scalable methods (e.g., palladium-catalyzed cross-coupling) with documented reproducibility .

- Purification : Employ column chromatography or recrystallization to eliminate byproducts.

- Documentation : Provide step-by-step protocols in supplementary materials, including reaction conditions (temperature, solvent ratios) and characterization data .

Q. How should researchers address ethical and methodological challenges in translating this compound findings to preclinical models?

- Methodological Answer :

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

- Dose-Response Curves : Establish translatable dosing using allometric scaling from in vitro EC50 values (e.g., mg/kg conversions) .

- Behavioral Assays : Pair biochemical data with validated behavioral tests (e.g., locomotor activity, anxiety models) to confirm functional relevance .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.

- For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test).

- Report effect sizes and power calculations to enhance reproducibility .

Q. How can researchers ensure transparency when reporting negative or inconclusive results with this compound?

- Methodological Answer :

属性

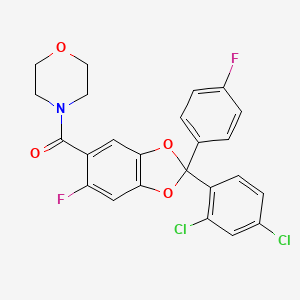

IUPAC Name |

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCKSZWMRCSPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。